molecular formula C13H18O3 B12790560 Ethyl 3-hydroxy-3-phenylpentanoate CAS No. 2293-61-0

Ethyl 3-hydroxy-3-phenylpentanoate

Cat. No.: B12790560
CAS No.: 2293-61-0
M. Wt: 222.28 g/mol
InChI Key: WKBGTIFZVCWOHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 407769 typically involves the esterification of hydrocinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

[ \text{C}9\text{H}{10}\text{O}_2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{12}\text{H}{16}\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of NSC 407769 can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

NSC 407769 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in NSC 407769 can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpentanoic acid.

    Reduction: Formation of 3-hydroxy-3-phenylpentanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

NSC 407769 has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which NSC 407769 exerts its effects is primarily through its interactions with various molecular targets. The ester functional group can undergo hydrolysis to release the active hydrocinnamic acid, which can then participate in various biochemical pathways. The hydroxyl group in the compound can also form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-phenylpropanoate
  • Methyl 3-hydroxy-3-phenylpentanoate
  • 3-hydroxy-3-phenylbutanoic acid

Uniqueness

NSC 407769 is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-hydroxy-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-13(15,10-12(14)16-4-2)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBGTIFZVCWOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324825
Record name ethyl 3-hydroxy-3-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-61-0
Record name Ethyl β-ethyl-β-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2293-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 407769
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocinnamic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxy-3-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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